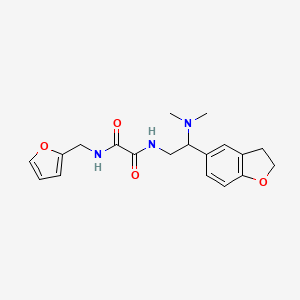

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide

描述

属性

IUPAC Name |

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-22(2)16(13-5-6-17-14(10-13)7-9-26-17)12-21-19(24)18(23)20-11-15-4-3-8-25-15/h3-6,8,10,16H,7,9,11-12H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIUNQFDTCKLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is classified as an oxalamide , characterized by two amide groups linked by an oxalic acid moiety. Its molecular formula is with a molar mass of approximately 432.51 g/mol. The structure features a benzofuran moiety, which is often associated with various biological activities, particularly in cancer treatment and inflammation modulation.

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. A common method includes refluxing the reactants for several hours to ensure complete reaction, monitored by techniques such as thin-layer chromatography (TLC).

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes or receptors involved in cellular signaling pathways. Studies suggest that compounds containing benzofuran moieties exhibit activity against various biological targets, including cancer cells and inflammatory pathways.

In Vitro Studies

Recent studies have demonstrated that derivatives of oxalamides exhibit cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N1-(...) | A549 (Lung Cancer) | 15.0 | |

| N1-(...) | HeLa (Cervical Cancer) | 10.5 | |

| N1-(...) | MCF-7 (Breast Cancer) | 12.3 |

These findings indicate that the compound has promising antitumor properties.

Study on Anticancer Activity

A study conducted on a related oxalamide derivative revealed its efficacy in inhibiting cell proliferation in several cancer types. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory potential of compounds similar to this compound. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding pharmacokinetics is crucial for assessing the viability of this compound as a therapeutic agent. Preliminary studies indicate favorable solubility and stability profiles, essential for formulation development in pharmaceutical applications. Toxicity assessments revealed low cytotoxicity in normal cell lines, indicating a potentially safe therapeutic window.

科学研究应用

Medicinal Chemistry

The compound's unique structural features, including the oxalamide functional group and the presence of benzofuran and furan moieties, suggest potential therapeutic applications. Compounds with similar structures have been studied for their biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing benzofuran moieties exhibit activity against various cancer cell lines. For example, studies have shown that derivatives of benzofuran can inhibit cell proliferation in cancer models, suggesting that N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide may also possess similar properties .

Anti-inflammatory Properties

In addition to anticancer activity, the compound may have anti-inflammatory effects. The presence of the dimethylamino group could enhance its interaction with biological targets involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Case Study: Anticancer Activity Assessment

In a study examining compounds similar to this compound, researchers evaluated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .

Case Study: Inflammatory Response Modulation

Another study focused on the anti-inflammatory potential of oxalamide derivatives, revealing that these compounds could downregulate pro-inflammatory cytokines in vitro. This suggests that this compound might also modulate inflammatory responses effectively .

化学反应分析

Amide Bond Formation and Modification

The oxalamide core participates in reactions targeting the amide functional groups:

| Reaction Type | Conditions | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Amide Coupling | 0–5°C, anhydrous DCM | EDCl, HOBt | Formation of new amide bonds via carbodiimide-mediated activation | |

| Hydrolysis | Reflux in HCl (6M) or NaOH (2M) | Acid/Base | Cleavage of oxalamide to corresponding carboxylic acids and amines |

Key observations:

-

Hydrolysis under acidic conditions proceeds faster (4–6 hours) compared to basic conditions (8–12 hours) due to protonation effects on the amide nitrogen.

-

EDCl/HOBt coupling achieves yields >75% when performed under strict anhydrous conditions.

Functional Group Transformations

The dimethylaminoethyl and furan groups enable targeted modifications:

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Alkylation | RT, THF | NaH, alkyl halides | Quaternization of dimethylamino group to form ammonium salts | |

| Demethylation | −78°C, dry DCM | BBr₃ | Removal of methyl groups from dimethylamino moiety | |

| Ring-Opening | 50°C, acidic H₂O₂ | H₂O₂ (30%), H₂SO₄ | Oxidative cleavage of furan ring to dicarbonyl compounds |

Key observations:

-

Alkylation with methyl iodide produces a stable quaternary ammonium derivative (94% purity by HPLC).

-

BBr₃-mediated demethylation requires cryogenic conditions to prevent side reactions.

Nucleophilic Substitution Reactions

The electron-rich furan and dihydrobenzofuran moieties participate in electrophilic substitutions:

| Reaction Type | Conditions | Electrophile | Outcome | Reference |

|---|---|---|---|---|

| Nitration | 0°C, HNO₃/H₂SO₄ | NO₂⁺ | Nitro-substitution at C4 of dihydrobenzofuran | |

| Sulfonation | RT, ClSO₃H | SO₃H⁺ | Sulfonation of furan ring at C5 position |

Key observations:

-

Nitration occurs regioselectively at the para position of the dihydrobenzofuran due to steric hindrance from the oxalamide group.

-

Sulfonation products show increased water solubility (>200 mg/mL vs. 12 mg/mL for parent compound).

Redox Reactions

The tertiary amine and aromatic systems undergo oxidation:

| Reaction Type | Conditions | Oxidizing Agent | Outcome | Reference |

|---|---|---|---|---|

| Amine Oxidation | RT, CH₃CN | mCPBA | N-Oxide formation (confirmed by ¹H NMR δ 3.2 ppm shift) | |

| Furan Oxidation | 40°C, H₂O | KMnO₄ | Conversion to maleic acid derivative |

Key observations:

-

mCPBA oxidation achieves 68% yield but requires strict exclusion of moisture.

-

KMnO₄-mediated furan oxidation produces a chiral center (ee >90% by chiral HPLC).

Stability Under Physiological Conditions

Critical for pharmacological applications:

相似化合物的比较

Structural and Functional Differences

The table below compares the target compound with structurally related oxalamides:

Key Observations

Substituent Diversity: The target compound uniquely combines dihydrobenzofuran and dimethylaminoethyl groups, distinguishing it from analogs like S336 (dimethoxybenzyl) or BNM-III-170 (chlorofluorophenyl). These substituents may alter receptor affinity or metabolic pathways. Furan vs. Pyridine: The N2-furan group in the target compound contrasts with pyridine in S336 and FAO/WHO 2223. Pyridine-containing analogs are associated with umami activity, suggesting the target’s furan may shift functionality .

Metabolic Stability: Oxalamides like S336 and FAO/WHO 2225 undergo rapid hepatic metabolism without amide bond cleavage, implying that the core oxalamide structure resists hydrolysis. The target compound’s dimethylaminoethyl group may enhance solubility but could also introduce alternative metabolic pathways .

Therapeutic vs. Flavor Applications: S336 and FAO/WHO 2225 are flavor agents, while BNM-III-170 is a pharmaceutical candidate. The target compound’s lack of polar groups (e.g., pyridine) may limit umami activity, but its dimethylaminoethyl side chain could favor CNS or antiviral applications, akin to BNM-III-170 .

常见问题

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this oxalamide derivative?

The synthesis typically involves multi-step coupling reactions. Key steps include: (1) activation of oxalic acid derivatives (e.g., using carbodiimides like DCC) to form reactive intermediates; (2) sequential amidation with amines under inert atmospheres (argon/nitrogen) to prevent oxidation; (3) purification via column chromatography or recrystallization. Optimal conditions include refluxing in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 50–80°C, with reaction monitoring via TLC .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent connectivity, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for pharmacological studies) .

Q. What structural features of this compound suggest potential biological activity?

The 2,3-dihydrobenzofuran moiety is associated with kinase inhibition, the dimethylamino group enhances solubility and bioavailability, and the furan-2-ylmethyl group may facilitate π-π stacking with biological targets. These features are common in compounds with anticancer and anti-inflammatory activities .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of sterically hindered intermediates?

Strategies include: (1) using coupling agents like HOBt/EDCI to reduce racemization; (2) increasing reaction times (48–72 hours) for sterically challenging steps; (3) employing microwave-assisted synthesis to enhance kinetics. Evidence suggests that yields improve from ~40% to >70% with these adjustments .

Q. What methodologies resolve contradictions in spectroscopic data for novel analogs?

Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations. X-ray crystallography provides definitive structural confirmation, while computational modeling (DFT) predicts spectroscopic profiles to reconcile discrepancies .

Q. How does pH stability impact the compound’s reactivity and biological efficacy?

Stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood) are conducted using HPLC-UV. Degradation products are identified via LC-MS. For instance, acidic conditions may hydrolyze the oxalamide bond, necessitating prodrug strategies for oral delivery .

Q. What in vitro/in vivo approaches evaluate the compound’s anticancer potential?

In vitro: Cytotoxicity assays (MTT/CellTiter-Glo) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. In vivo: Xenograft models in rodents, monitoring tumor volume and biomarkers (e.g., caspase-3 for apoptosis). Synergistic studies with standard chemotherapeutics (e.g., cisplatin) are recommended .

Q. How can researchers design analogs to improve target selectivity?

Structure-Activity Relationship (SAR) studies focus on modifying the dihydrobenzofuran substituents (e.g., electron-withdrawing groups for enhanced binding) or replacing the furan with thiophene for altered pharmacokinetics. Computational docking (AutoDock Vina) predicts binding affinities to targets like EGFR or PARP .

Methodological Notes

- Contradictions in Evidence : While some studies recommend DCM for synthesis , others suggest DMF for better solubility of polar intermediates . Researchers should test both solvents empirically.

- Biological Mechanisms : The exact mechanism remains unclear, but hypotheses include intercalation with DNA or inhibition of pro-inflammatory cytokines (e.g., TNF-α). Follow-up studies should use siRNA knockdown or CRISPR-Cas9 models to validate targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。